5-Azacytosine-15N4: A Technical Guide for Researchers
5-Azacytosine-15N4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 5-Azacytosine-15N4. This isotopically labeled compound is a critical tool for researchers studying DNA methylation and developing epigenetic therapies.
Chemical Properties and Structure
5-Azacytosine is a heterocyclic compound and a structural analog of cytosine, a fundamental component of nucleic acids. The nitrogen atom at the 5th position of the triazine ring is the key modification that imparts its unique biological activity. The -15N4 isotope labeling provides a valuable tool for tracking the molecule in various biochemical and metabolic studies.
Structure:
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IUPAC Name: 4-amino-1,3,5-triazin-2(1H)-one-1,3,5,amino-15N4
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Chemical Formula: C₃H₄(15N)₄O
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Canonical SMILES: C1=NC(=O)NC(=N1)N (for unlabeled)
Table 1: Physicochemical Properties of 5-Azacytosine-15N4
| Property | Value | Source |
| Molecular Formula | C₃H₄(¹⁵N)₄O | Santa Cruz Biotechnology[1] |
| Molecular Weight | 116.06 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | >205°C (decomposes) (for unlabeled) | ChemicalBook[2] |
| Solubility | Slightly soluble in aqueous base and DMSO (for unlabeled) | ChemicalBook[2] |
| Appearance | White to off-white solid (for unlabeled) | ChemicalBook[2] |
Table 2: Chemical Identifiers for 5-Azacytosine-15N4
| Identifier | Value |
| CAS Number | 1189895-68-8 |
| PubChem CID | Not available |
Synthesis and Purification
The synthesis of 5-Azacytosine-15N4 would likely follow established protocols for the unlabeled compound, substituting a 15N-labeled precursor. A common synthetic route involves the condensation of a 15N-labeled dicyandiamide with formic acid.
General Synthesis Protocol (Adapted for 15N Labeling)
This protocol is adapted from a patented method for the synthesis of unlabeled 5-azacytosine and would require a custom synthesis of 15N-dicyandiamide.
Materials:
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15N-Dicyandiamide
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Anhydrous Formic Acid
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p-Toluenesulfonic acid (catalyst)
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Hydrochloric Acid (5%)
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Ammonia solution (30%)
Procedure:
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In a high-pressure reaction kettle, combine 15N-dicyandiamide, anhydrous formic acid, and a catalytic amount of p-toluenesulfonic acid.[3]
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Seal the reactor and heat the mixture to approximately 120°C with stirring.[3]
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After the reaction is complete, cool the reactor to room temperature. A solid product should precipitate.[3]
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Collect the solid and transfer it to a reaction vessel.
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Add 5% hydrochloric acid to dissolve the crude product.[3]
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Filter the solution to remove any insoluble impurities.
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Neutralize the filtrate with a 30% ammonia solution to precipitate the 5-Azacytosine-15N4.[4]
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Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Purification
Purification of 5-Azacytosine can be achieved by recrystallization.
Method 1: Acid-Base Precipitation
As described in the synthesis protocol, dissolving the crude product in dilute acid and re-precipitating with a base is an effective purification step.[3]
Method 2: Recrystallization from DMSO/Methanol
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Dissolve the crude 5-Azacytosine in a minimal amount of hot dimethyl sulfoxide (DMSO).
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Slowly add methanol to the hot solution until turbidity is observed.
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Allow the solution to cool slowly to room temperature, then chill to induce crystallization.
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Collect the crystals by filtration, wash with cold methanol, and dry under vacuum.
Biological Activity and Mechanism of Action
5-Azacytosine and its nucleoside analog, 5-azacytidine, are potent inhibitors of DNA methyltransferases (DNMTs).[5][6] This inhibition leads to the hypomethylation of DNA, which can reactivate aberrantly silenced tumor suppressor genes, making these compounds effective anticancer agents.[5][6]
Signaling Pathway: DNA Methyltransferase Inhibition
5-Azacytosine, after being anabolized to its active deoxyribonucleoside triphosphate form, is incorporated into DNA during replication. The presence of nitrogen at the 5-position of the cytosine ring disrupts the normal catalytic mechanism of DNMTs. The enzyme forms a covalent bond with the 5-azacytosine residue, but the subsequent methylation and release steps are inhibited, leading to the irreversible trapping of the enzyme on the DNA.[7][8] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.
Experimental Protocols
The following are generalized protocols for in vitro studies involving 5-Azacytosine. Specific cell lines and experimental conditions may require optimization.
Cell Culture and Treatment
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Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 50-70%).
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Preparation of 5-Azacytosine-15N4 Stock Solution: Due to its instability in aqueous solutions, it is recommended to prepare a fresh stock solution of 5-Azacytosine-15N4 in DMSO or a suitable buffer immediately before use.
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Treatment: Dilute the stock solution to the desired final concentrations in fresh culture medium and add to the cells. Include a vehicle control (medium with the same concentration of DMSO without the compound).
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Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
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After the treatment period, remove the culture medium.
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Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
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Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Harvest cells by trypsinization and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubate in the dark for 15 minutes at room temperature.
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Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
DNA Methylation Analysis (Global Methylation Assay)
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Isolate genomic DNA from treated and control cells using a DNA extraction kit.
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Quantify the DNA concentration and ensure its purity.
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Use a global DNA methylation assay kit (e.g., ELISA-based) to determine the percentage of 5-methylcytosine in the genomic DNA according to the manufacturer's instructions.
Spectral Data
Specific, experimentally determined spectral data for 5-Azacytosine-15N4 is not widely available in peer-reviewed literature. The data presented below is for the unlabeled 5-Azacytosine and the related nucleoside 5-Azacytidine and can be used as a reference for expected spectral characteristics.
15N NMR Spectroscopy (Reference Data for 5-Azacytidine)
A study on 5-azacytidine provides the following 15N NMR chemical shifts (in ppm, relative to external nitromethane) in DMSO-d6. These values can serve as an estimate for the expected shifts in 5-Azacytosine-15N4.
Table 3: 15N NMR Chemical Shifts for 5-Azacytidine
| Nitrogen Atom | Chemical Shift (ppm) |
| N-1 | ~140 |
| N-3 | ~175 |
| N-5 | ~350 |
| Amino-N | ~70 |
Note: These are approximate values derived from published spectra and may vary depending on experimental conditions.
Mass Spectrometry (Reference Data for Unlabeled 5-Azacytosine)
The mass spectrum of unlabeled 5-azacytosine would show a molecular ion peak (M+) at m/z 112. For 5-Azacytosine-15N4, the molecular ion peak is expected at m/z 116. Fragmentation patterns would likely involve the loss of isocyanic acid (HNCO) and other small neutral molecules.
Conclusion
5-Azacytosine-15N4 is an invaluable tool for researchers investigating the mechanisms of DNA methylation and the effects of its inhibition. This guide provides a foundational understanding of its chemical properties, synthesis, and biological activity. While specific experimental data for the labeled compound is limited, the information provided for the unlabeled analog serves as a strong basis for experimental design and data interpretation. As a key compound in the field of epigenetics, further characterization of 5-Azacytosine-15N4 will undoubtedly contribute to advancements in cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. DNA methyl transferase 1: regulatory mechanisms and implications in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Catalytic mechanism of DNA methyltransferase Dnmt1. - Public Library of Science - Figshare [plos.figshare.com]
- 8. pnas.org [pnas.org]
